4-[5-chloro-4-(methylamino)-6-oxopyridazin-1(6H)-yl]benzoic acid
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Overview
Description
4-(5-Chloro-4-methylamino-6-oxo-6H-pyridazin-1-yl)-benzoic acid is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a chloro and methylamino group, and a benzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-4-methylamino-6-oxo-6H-pyridazin-1-yl)-benzoic acid typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chloro and Methylamino Groups: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.
Coupling with Benzoic Acid: The final step involves coupling the pyridazinone derivative with benzoic acid or its derivatives using coupling agents like carbodiimides or through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-4-methylamino-6-oxo-6H-pyridazin-1-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, oxidized pyridazinone derivatives.
Reduction Products: Alcohols, reduced pyridazinone derivatives.
Substitution Products: Amino or thiol-substituted pyridazinone derivatives.
Scientific Research Applications
4-(5-Chloro-4-methylamino-6-oxo-6H-pyridazin-1-yl)-benzoic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-4-methylamino-6-oxo-6H-pyridazin-1-yl)-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloro-4-amino-6-oxo-6H-pyridazin-1-yl)-benzoic acid: Similar structure but lacks the methylamino group.
4-(5-Chloro-4-methylamino-6-oxo-6H-pyridazin-1-yl)-phenylacetic acid: Similar structure but has a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
4-(5-Chloro-4-methylamino-6-oxo-6H-pyridazin-1-yl)-benzoic acid is unique due to the presence of both the chloro and methylamino groups on the pyridazinone ring, as well as the benzoic acid moiety. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10ClN3O3 |
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Molecular Weight |
279.68 g/mol |
IUPAC Name |
4-[5-chloro-4-(methylamino)-6-oxopyridazin-1-yl]benzoic acid |
InChI |
InChI=1S/C12H10ClN3O3/c1-14-9-6-15-16(11(17)10(9)13)8-4-2-7(3-5-8)12(18)19/h2-6,14H,1H3,(H,18,19) |
InChI Key |
WGHBEMOZWFPMIC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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